2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine
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Overview
Description
2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine: is an organic compound with the molecular formula C8H8F3N and a molecular weight of 175.15 g/mol . This compound is characterized by the presence of two fluorine atoms and a fluorophenyl group attached to an ethanamine backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine typically involves the reaction of 4-fluorobenzaldehyde with difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous ethanol, at a temperature range of 60-80°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using high-purity starting materials. The process includes rigorous purification steps, such as recrystallization and distillation, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Typical nucleophiles include halides, hydroxides, and amines.
Major Products Formed:
Oxidation: Formation of difluoro-4-fluorophenyl oxides.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
Chemistry: 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of fluorinated amines on biological systems. It serves as a model compound for understanding the interactions between fluorinated molecules and biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to increased potency and selectivity. The compound may also modulate various signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
2-(4-Fluorophenyl)ethylamine: Similar structure but lacks the difluoro substitution.
2,2-Difluoro-1-(4-fluorophenyl)ethanol: Contains a hydroxyl group instead of an amine group.
2-(2-Fluorophenyl)ethan-1-amine: Similar structure with a different fluorine substitution pattern.
Uniqueness: 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine is unique due to the presence of both difluoro and fluorophenyl groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,2-difluoro-2-(4-fluorophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H,5,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOPXGCKWVEEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454483-93-3 |
Source
|
Record name | 2,2-difluoro-2-(4-fluorophenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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